![molecular formula C9H9BrO2 B3094120 3-Bromo-2,4-dimethylbenzoic acid CAS No. 1255206-85-9](/img/structure/B3094120.png)
3-Bromo-2,4-dimethylbenzoic acid
Overview
Description
3-Bromo-2,4-dimethylbenzoic acid is a chemical compound with the molecular weight of 229.07 . It is a powder at room temperature . It has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .
Molecular Structure Analysis
The IUPAC name for 3-Bromo-2,4-dimethylbenzoic acid is the same as its common name . The InChI code is1S/C9H9BrO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4H,1-2H3, (H,11,12)
. Physical And Chemical Properties Analysis
3-Bromo-2,4-dimethylbenzoic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the search results .Scientific Research Applications
Synthesis of Benzo Diimidazole Derivatives
3-Bromo-2,4-dimethylbenzoic acid is involved in the synthesis of benzo diimidazole derivatives. Bromination of certain diimidazoles leads to the formation of bromo-substituted derivatives. This demonstrates the compound's role in complex chemical synthesis processes (Simonov, Koshchienko, & Belenko, 1973).
Nitration Reactions in Thiophen Derivatives
In the field of nitration reactions, this compound is used in the study of nitration of benzo thiophen derivatives. The process results in the formation of various nitrobenzo thiophens, highlighting its utility in organic synthesis and reaction studies (Cooper & Scrowston, 1972).
Antioxidant Activity Evaluation
The compound plays a significant role in the preparation of derivatives used for evaluating antioxidant activities. Studies involving the synthesis of certain benzo thiophenes and their antioxidant properties are an example of its application in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Heterocyclic Synthesis from o-Halogeno-acids
It is also used in heterocyclic synthesis, particularly from o-halogeno-acids. This process leads to the formation of various organic compounds, showcasing its versatility in chemical synthesis (Ames & Ribeiro, 1976).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANINYFIFMJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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